2,2-Diethyl-1,3-dioxolane-4-carbaldehyde
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Overview
Description
2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is an organic compound with the molecular formula C8H14O3. It belongs to the family of dioxolanes, which are cyclic acetals derived from aldehydes and ketones. This compound is characterized by its dioxolane ring structure, which is fused with an aldehyde group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-dioxolane-4-carbaldehyde typically involves the reaction of diethyl ketone with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions usually include a temperature range of 0-50°C and a reaction time of 1-3 hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of solid acid catalysts, such as sulfonated resins, can enhance the efficiency of the reaction and reduce the need for purification steps.
Chemical Reactions Analysis
Types of Reactions
2,2-Diethyl-1,3-dioxolane-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dioxolane ring can undergo substitution reactions with nucleophiles, leading to the formation of various substituted dioxolanes.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.
Reduction: Sodium borohydride (NaBH4) in methanol at 0-25°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 2,2-Diethyl-1,3-dioxolane-4-carboxylic acid.
Reduction: 2,2-Diethyl-1,3-dioxolane-4-methanol.
Substitution: Various substituted dioxolanes depending on the nucleophile used.
Scientific Research Applications
2,2-Diethyl-1,3-dioxolane-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a reagent in biochemical assays and as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2-Diethyl-1,3-dioxolane-4-carbaldehyde involves its reactivity as an aldehyde and its ability to form stable cyclic structures. The aldehyde group can participate in nucleophilic addition reactions, while the dioxolane ring provides stability and rigidity to the molecule. These properties make it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
2,2-Diethyl-1,3-dioxane-4-carbaldehyde: Similar structure but with a dioxane ring instead of a dioxolane ring.
2,2-Diethyl-1,3-dioxolane-4-methanol: Similar structure but with a hydroxyl group instead of an aldehyde group.
Uniqueness
2,2-Diethyl-1,3-dioxolane-4-carbaldehyde is unique due to its specific combination of ethyl groups and the dioxolane ring structure. This combination imparts distinct chemical reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
2,2-diethyl-1,3-dioxolane-4-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-3-8(4-2)10-6-7(5-9)11-8/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSCFVGTYTZEMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(OCC(O1)C=O)CC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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